6-(2,6-Dimethylmorpholino)pyridazin-3-ol
Description
Properties
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-5-13(6-8(2)15-7)9-3-4-10(14)12-11-9/h3-4,7-8H,5-6H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOISZGMYLJOBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
6-(2,6-Dimethylmorpholino)pyridazin-3-ol plays a significant role in biochemical reactions due to its versatile structure. It interacts with various enzymes, proteins, and other biomolecules, facilitating different biochemical processes. For instance, it has been used in drug synthesis and catalysis. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain signaling molecules, leading to changes in cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. These interactions often result in changes in gene expression, which subsequently influence cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it maintains its stability under specific conditions, allowing for prolonged observation of its biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and optimal dosages is essential for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are critical for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its biochemical effects. Understanding these localization patterns is essential for elucidating the compound’s mechanism of action.
Biological Activity
6-(2,6-Dimethylmorpholino)pyridazin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its potential applications in pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H16N4O
- Molecular Weight : 220.27 g/mol
This compound features a pyridazine ring substituted with a morpholine group, which enhances its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Protein Kinase Inhibition : This compound has been identified as an inhibitor of several protein kinases, which are crucial in cell signaling pathways. Inhibition of these kinases can lead to reduced cell proliferation and survival in cancer cells.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Study 1: Anticancer Properties
A study investigated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth in breast and lung cancer models. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Case Study 2: Anti-inflammatory Mechanism
In a separate investigation focusing on inflammatory diseases, the compound was administered to animal models with induced inflammation. The findings revealed a significant decrease in inflammatory markers such as TNF-alpha and IL-6. Histological examination showed reduced tissue damage compared to control groups, supporting its use in treating inflammatory conditions .
Scientific Research Applications
Scientific Research Applications
The applications of 6-(2,6-Dimethylmorpholino)pyridazin-3-ol can be categorized into several domains:
Medicinal Chemistry
- Kinase Inhibition : The compound has been identified as an inhibitor of various protein kinases, particularly TAK1 kinase, which plays a crucial role in inflammatory responses and cancer pathways. This inhibition suggests potential therapeutic applications in treating conditions such as cancer and chronic inflammation.
- Drug Development : Due to its kinase inhibition properties, it serves as a lead compound for developing anti-inflammatory or anti-cancer drugs. Its structural features allow it to effectively bind to kinase targets, enhancing its therapeutic potential.
Biological Research
- Mechanism of Action : The mechanism involves binding to specific enzymes and receptors, modulating their activity, and potentially altering gene expression related to inflammatory and cancer pathways.
- In Vivo Studies : Preliminary studies indicate that the compound may exhibit significant biological activity in vivo, making it a candidate for further investigation in clinical settings .
Industrial Applications
- Material Development : The compound's unique properties make it suitable for developing novel materials in chemical processes. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows for the synthesis of more complex molecules.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in clinical applications:
- Cancer Therapeutics : Research has shown that compounds similar to this compound can inhibit tumor growth in models of basal cell carcinoma and medulloblastoma by targeting the Hedgehog signaling pathway .
- Inflammatory Diseases : The compound's ability to inhibit TAK1 kinase suggests it could be beneficial for treating inflammatory diseases such as rheumatoid arthritis or Crohn's disease.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 6-(Morpholino)pyridazin-3-ol | Morpholine at C6 | Lacks methyl groups on morpholine; potentially less lipophilic |
| 4-(2,6-Dimethylmorpholino)quinazolin-3(4H)-one | Quinazoline core | Different heterocyclic framework; may exhibit distinct biological activities |
| 2-(2,6-Dimethylmorpholino)thiazole | Thiazole core | Variation in heteroatom configuration; different target interactions |
| 5-(2,6-Dimethylmorpholino)pyrazole | Pyrazole core | Altered electronic properties; potential variation in kinase inhibition |
This table illustrates the diversity within this chemical class while emphasizing the unique attributes of this compound related to its specific substituents and biological activity.
Comparison with Similar Compounds
Key Observations :
- Pyridazine vs.
- Functional Groups: The hydroxyl group in this compound may improve solubility relative to amine or amide analogs (e.g., NVP-LDE225) but reduce membrane permeability.
- Morpholino Substitution: The 2,6-dimethylmorpholino group is a recurring motif in Smo antagonists (e.g., NVP-LDE225), suggesting its role in steric complementarity with receptor pockets .
Preparation Methods
General Synthetic Strategy
The synthesis of 6-(2,6-Dimethylmorpholino)pyridazin-3-ol typically starts from a halogenated pyridazine precursor, which undergoes nucleophilic substitution with a 2,6-dimethylmorpholine moiety at the 6-position. The 3-position is functionalized to introduce the hydroxyl group, often via hydrazine hydrate treatment or related transformations.
Stepwise Preparation Procedures
Nucleophilic Aromatic Substitution (SNAr) at the 6-Position
- Starting Material: 3-bromo-6-chloroimidazo[1,2-b]pyridazine or similar halogenated pyridazine derivatives.
- Reagents: 2,6-dimethylmorpholine (4 equivalents), n-propanol as solvent.
- Conditions: Reflux at 150 °C overnight in a sealed tube.
- Workup: Extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and purification by silica gel column chromatography.
This reaction substitutes the chlorine at the 6-position with the 2,6-dimethylmorpholine group, yielding the 6-(2,6-dimethylmorpholino) substituted pyridazine intermediate.
Introduction of the Hydroxyl Group at the 3-Position
- The 3-position hydroxyl group can be introduced by converting a 3-chloro or 3-bromo substituent into a 3-hydroxyl via nucleophilic substitution or hydrazine-mediated transformations.
- For example, hydrazine hydrate treatment of 3-chloro-6-substituted pyridazines can yield 6-substituted phenylpyridazin-3-yl hydrazines, which upon further reaction can be converted to the 3-hydroxy derivatives.
- Alternatively, direct hydrolysis or substitution with hydroxide sources under reflux conditions can be employed.
Suzuki–Miyaura Cross-Coupling for Analog Synthesis
- To diversify the pyridazine core and introduce various substituents, Suzuki–Miyaura cross-coupling reactions are performed.
- Reagents: Boronic acid substrates, Pd(dppf)2Cl2 (5 mol%), potassium phosphate (K3PO4, 1.5 equivalents).
- Solvent: Degassed acetonitrile and water mixture (3:1).
- Conditions: Microwave heating at 160 °C for 30 minutes in a sealed vial.
- This method allows for the coupling of aromatic groups at positions adjacent to the morpholino substituent, expanding the chemical space of the pyridazine derivatives.
Detailed Experimental Data Summary
| Step | Starting Material | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| 1 | 3-bromo-6-chloroimidazo[1,2-b]pyridazine | 2,6-dimethylmorpholine (4 eq), n-propanol, reflux 150 °C overnight | 6-(2,6-Dimethylmorpholino)imidazo[1,2-b]pyridazine | Moderate to high | Purified by silica gel chromatography |
| 2 | 6-(2,6-Dimethylmorpholino)-3-chloropyridazine | Hydrazine hydrate, reflux 1-2 h | 6-(2,6-Dimethylmorpholino)pyridazin-3-yl hydrazine | High (up to 97%) | Precursor for further hydroxylation |
| 3 | 6-(2,6-Dimethylmorpholino)pyridazin-3-yl hydrazine | Hydrolysis or substitution | This compound | Variable | Hydroxyl group introduced at 3-position |
| 4 | 6-(2,6-Dimethylmorpholino)imidazo[1,2-b]pyridazine | Boronic acid, Pd catalyst, K3PO4, microwave 160 °C, 30 min | Various substituted analogs | Moderate (e.g., 42%) | Allows structural diversification |
Research Findings and Notes
- The introduction of the 2,6-dimethylmorpholine moiety at the 6-position significantly enhances biological activity, including kinase inhibition properties, as reported in medicinal chemistry studies targeting TAK1 kinase and other kinases.
- The cis-configuration of the dimethylmorpholine ring is critical for optimal activity.
- The nucleophilic aromatic substitution approach is robust and yields high purity intermediates suitable for further functionalization.
- The Suzuki–Miyaura cross-coupling expands the scope of derivatives accessible, enabling structure-activity relationship studies.
- Hydrazine hydrate serves as a versatile reagent for converting halogenated pyridazines into hydrazine derivatives, which are intermediates for hydroxylation or further modifications.
Summary of Advantages and Challenges
| Aspect | Advantages | Challenges |
|---|---|---|
| SNAr Reaction | High selectivity for 6-position substitution; good yields | Requires high temperature and sealed tube conditions |
| Hydrazine Treatment | Efficient conversion to hydrazine intermediates | Handling of hydrazine requires caution due to toxicity |
| Suzuki Coupling | Enables broad structural diversity; mild conditions with microwave assistance | Requires palladium catalyst and careful control of reaction conditions |
| Overall | Provides access to biologically relevant this compound derivatives with potential medicinal applications | Multi-step synthesis with purification steps needed after each stage |
Q & A
Basic: What are the key synthetic strategies for 6-(2,6-Dimethylmorpholino)pyridazin-3-ol?
Methodological Answer:
The synthesis typically involves nucleophilic substitution of a halogenated pyridazine precursor (e.g., 3-chloro-6-morpholinopyridazine) with 2,6-dimethylmorpholine under reflux conditions. Evidence from Takeda Chemical Industries highlights the use of 2,6-dimethylmorpholine in pyridazine derivatives, where the reaction is conducted in anhydrous solvents like dichloromethane or acetonitrile, followed by purification via column chromatography or recrystallization . Key steps include:
- Precursor activation: Use of a chlorinated pyridazine at position 6.
- Substitution: Reaction with 2,6-dimethylmorpholine in the presence of a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours.
- Purification: HPLC or silica gel chromatography to achieve >95% purity.
Basic: How is the structural identity of this compound confirmed?
Methodological Answer:
Structural characterization employs:
- NMR spectroscopy: H and C NMR to verify substitution patterns (e.g., morpholino proton signals at δ 3.5–4.0 ppm and pyridazine aromatic protons at δ 7.5–8.5 ppm) .
- Mass spectrometry (HRMS): To confirm molecular weight (e.g., calculated for CHNO: 224.1036 g/mol).
- X-ray crystallography: For stereochemical validation, as demonstrated in studies on related morpholino-pyridazine complexes .
Advanced: How does the stereochemistry of the 2,6-dimethylmorpholino group influence biological activity?
Methodological Answer:
The (2S,6R) or (2R,6S) stereochemistry of the morpholino group significantly impacts target binding. For example, in NVP-LDE225 (a Smoothened antagonist), the (2S,6R) configuration enhances receptor affinity by optimizing hydrophobic interactions with the target protein’s binding pocket . Researchers can:
- Design enantioselective syntheses: Use chiral catalysts or enantiopure starting materials.
- Assay stereoisomers: Compare IC values in cell-based assays (e.g., Hedgehog pathway inhibition) to identify active configurations .
Advanced: What computational methods are used to predict the pharmacokinetic properties of this compound?
Methodological Answer:
In silico tools such as SwissADME or Schrödinger’s QikProp are employed to predict:
- LogP: Estimated at 1.8–2.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
- Solubility: Aqueous solubility (LogS ≈ -3.5) can be improved via salt formation (e.g., hydrochloride).
- Metabolic stability: CYP450 enzyme interaction profiles (e.g., CYP3A4 inhibition risk) are modeled using docking simulations .
Basic: What are the recommended storage conditions for this compound?
Methodological Answer:
Store at -20°C under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis. Stability data from related pyridazin-3-ol derivatives suggest:
- Degradation pathways: Hydrolysis of the morpholino group in humid conditions.
- Analytical monitoring: Regular HPLC checks (C18 column, acetonitrile/water gradient) to detect impurities .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential?
Methodological Answer:
SAR strategies include:
- Core modification: Introducing electron-withdrawing groups (e.g., -NO) at position 4 of the pyridazine to enhance electrophilic reactivity .
- Morpholino substitution: Replacing 2,6-dimethylmorpholino with azepane or piperazine rings to assess changes in target selectivity (e.g., kinase inhibition assays) .
- Biological testing: High-throughput screening against cancer cell lines (e.g., MDA-MB-231) to identify lead candidates .
Basic: What solvents are compatible with this compound for in vitro assays?
Methodological Answer:
- Polar aprotic solvents: DMSO or DMF for stock solutions (10 mM).
- Aqueous buffers: Phosphate-buffered saline (PBS) with ≤5% DMSO for cell-based assays.
- Avoid: Chlorinated solvents (risk of precipitates) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., serum concentration) or impurity profiles. Mitigation strategies:
- Reproduce assays: Use standardized protocols (e.g., NIH/NCATS guidelines) with positive controls (e.g., NVP-LDE225 for Hedgehog pathway inhibition) .
- Characterize impurities: LC-MS to identify byproducts (e.g., de-methylated morpholino derivatives) .
- Validate targets: CRISPR knockouts or siRNA silencing to confirm mechanism-specific effects .
Advanced: What in vivo models are suitable for studying this compound’s efficacy?
Methodological Answer:
- Xenograft models: Subcutaneous implantation of human cancer cells (e.g., medulloblastoma) in nude mice, with daily oral dosing (10–50 mg/kg).
- Pharmacokinetic analysis: Plasma and tissue sampling via LC-MS/MS to measure bioavailability and half-life .
- Toxicity screening: Liver enzyme (ALT/AST) and renal function tests .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
